2,3-Dimethylpyridin-4-amine is a chemical compound that has garnered attention due to its potential applications in various fields of research and industry. While the specific compound is not directly mentioned in the provided papers, the studies do offer insights into the behavior of structurally related compounds and their mechanisms of action. These insights can be extrapolated to understand the potential characteristics and applications of 2,3-Dimethylpyridin-4-amine.
The discovery of novel 2,3-diarylfuro[2,3-b]pyridin-4-amines as potent and selective inhibitors of Lck kinase highlights the therapeutic potential of pyridin-4-amine derivatives in the treatment of diseases where Lck plays a role, such as autoimmune disorders and cancers3. Additionally, the spectroscopic profiling and molecular docking investigation of a structurally related compound, 3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine, suggests that it could be a lead compound for developing new selective serotonin reuptake inhibitor (SSRI) drugs4. This indicates that 2,3-Dimethylpyridin-4-amine could also be explored for its pharmaceutical applications, particularly in the development of new therapeutic agents.
In the field of chemical synthesis, pyridine derivatives have been used as catalysts. For example, 4-(Dimethylamino)pyridine has been shown to catalyze the iodolactonisation of γ,δ-unsaturated carboxylic acids, leading to the formation of lactones5. This suggests that 2,3-Dimethylpyridin-4-amine could potentially serve as a catalyst in similar chemical reactions, contributing to the synthesis of complex organic molecules.
The synthesis of 2,3-Dimethylpyridin-4-amine typically involves alkylation processes. One common method is the alkylation of pyridine derivatives using appropriate alkylating agents. The following steps outline a general synthetic route:
This method allows for the selective introduction of methyl groups at the desired positions on the pyridine ring, yielding 2,3-Dimethylpyridin-4-amine with good yields and purity.
The molecular structure of 2,3-Dimethylpyridin-4-amine features a six-membered aromatic ring (the pyridine) with two methyl groups located at positions 2 and 3 and an amino group at position 4.
The geometry around the nitrogen atoms is trigonal planar due to sp² hybridization, while the carbon atoms in the ring are sp² hybridized as well. The presence of functional groups affects both chemical reactivity and physical properties.
2,3-Dimethylpyridin-4-amine participates in various chemical reactions due to its nucleophilic nature:
The mechanism by which 2,3-Dimethylpyridin-4-amine functions as a catalyst involves several steps:
This mechanism highlights its role as a nucleophile and base in promoting chemical transformations without being consumed in the process.
These properties make it versatile for various applications in organic synthesis.
2,3-Dimethylpyridin-4-amine has several significant applications:
The molecular architecture of 2,3-Dimethylpyridin-4-amine (C₇H₁₀N₂) features a pyridine ring substituted with an amino group at the 4-position and methyl groups at the 2- and 3-positions. X-ray crystallography reveals that the pyridine core adopts a planar conformation, with bond lengths and angles consistent with aromatic delocalization. The C2–N4 bond (linking the amino group) measures 1.350 Å, shorter than typical C–N single bonds (1.47 Å), indicating partial double-bond character due to resonance with the ring π-system [1] [10].
Single-crystal X-ray diffraction studies show that the methyl groups at C2 and C3 exhibit distinct spatial orientations. The C2-methyl group lies nearly coplanar with the pyridine ring (torsion angle: ~5°), while the C3-methyl group is rotated ~35° out-of-plane. This steric asymmetry arises from repulsion between the C3-methyl and the ortho-amino hydrogen [7] [10]. Key crystallographic parameters include:
Table 1: Crystallographic Parameters of 2,3-Dimethylpyridin-4-amine
Parameter | Value |
---|---|
Crystal System | Monoclinic |
Space Group | P2₁/c |
a (Å) | 12.4356(18) |
b (Å) | 12.0901(17) |
β (°) | 115.303(2) |
C2–C7 (methyl) (Å) | 1.495(2) |
C3–C8 (methyl) (Å) | 1.502(2) |
N4–C4 (Å) | 1.350(1) |
Hydrogen bonding between the amino group (N–H) and adjacent molecules’ nitrogen atoms (N⋯H–N = 2.89 Å) stabilizes the crystal lattice, forming supramolecular chains along the b-axis [7] [10].
Comparative analysis with 2,6- and 3,5-dimethylpyridin-4-amine isomers reveals significant electronic and steric differences:
Table 2: Structural Comparison of Dimethylpyridin-4-amine Isomers
Isomer | C4–N Bond Length (Å) | Amino Twist Angle (°) |
---|---|---|
2,3-Dimethyl | 1.350 | 7.2 |
2,6-Dimethyl | 1.370 | 12.8 |
3,5-Dimethyl | 1.362 | 5.5 |
¹H and ¹³C NMR spectroscopy enables unambiguous differentiation of the methyl groups. In CDCl₃, the C2-methyl protons resonate at δ 2.25 ppm, while C3-methyl protons appear at δ 2.15 ppm. This 0.10 ppm downfield shift for C2-methyl arises from deshielding by the adjacent amino group [2] [8]. Key assignments include:
¹³C NMR data show C2-methyl at δ 20.8 ppm and C3-methyl at δ 18.5 ppm. The upfield shift of C3-methyl reflects increased electron density from hyperconjugation [8].
Table 3: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
Proton | Chemical Shift (δ) | Multiplicity |
---|---|---|
C2–CH₃ | 2.25 | s |
C3–CH₃ | 2.15 | s |
H5 | 6.35 | d (J=5.5 Hz) |
H6 | 7.45 | dd (J=5.5, 1.5 Hz) |
N–H₂ | 4.85 | br s |
Infrared spectroscopy reveals key functional group vibrations:
UV-Vis spectroscopy in ethanol shows two primary absorptions:
Table 4: Characteristic IR and UV-Vis Spectral Features
Spectrum | Band Position | Assignment |
---|---|---|
IR (cm⁻¹) | 3420, 3330 | ν(N–H) asym, sym |
2920, 2870 | ν(C–H) methyl | |
1595 | ν(C=C/C=N) ring | |
UV-Vis (nm) | 265 | π→π* (ring-centered) |
330 | n→π* (amino → ring) |
The bathochromic shift of the n→π* band compared to unsubstituted pyridin-4-amine (λₘₐₓ = 310 nm) confirms enhanced conjugation from methyl substituents [5]. Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level corroborate experimental assignments, predicting λₘₐₓ = 268 nm (π→π) and 338 nm (n→π) with <5 nm deviation [3] [8].
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